1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol
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Overview
Description
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol is a heterocyclic compound that features a piperazine ring attached to a pyridine ring, with an ethanol group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to potential antipsychotic effects . Additionally, the compound may inhibit certain enzymes, contributing to its antibacterial and antiviral activities .
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness: 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol is unique due to its specific structural features, such as the presence of both piperazine and pyridine rings, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H19N3O/c1-9-7-11(10(2)16)8-14-12(9)15-5-3-13-4-6-15/h7-8,10,13,16H,3-6H2,1-2H3 |
InChI Key |
ZBBLRKGXIQRDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCNCC2)C(C)O |
Origin of Product |
United States |
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